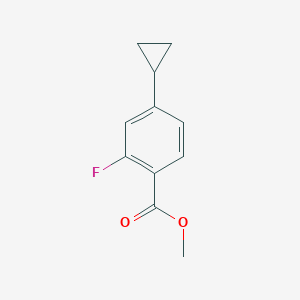

Methyl 4-cyclopropyl-2-fluorobenzoate

Overview

Description

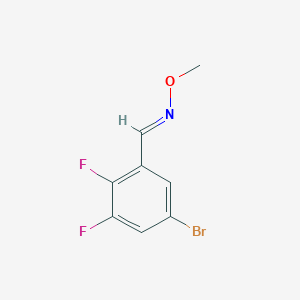

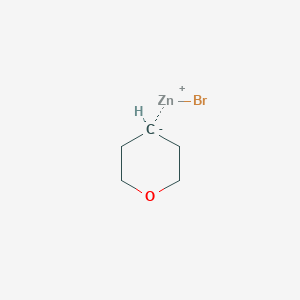

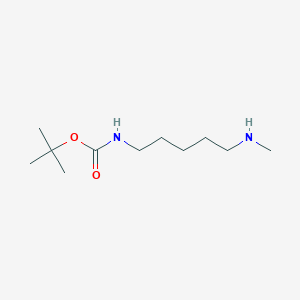

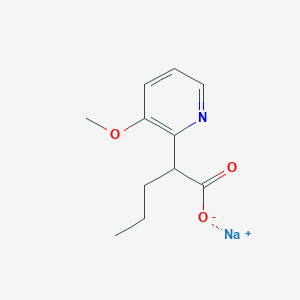

“Methyl 4-cyclopropyl-2-fluorobenzoate” is an organic compound with the formula C11H11FO2 . It belongs to the benzoate ester family. The CAS Number of this compound is 1613413-65-2 . It has a molecular weight of 194.21 .

Synthesis Analysis

“this compound” can be synthesized through a multistep reaction that involves the condensation of 4-cyclopropylbenzyl alcohol with dimethyl carbonate to form the corresponding methyl carbamate. The carbamate is then reacted with fluorobenzoyl chloride to form the final product.Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H11FO2 . The InChI code for this compound is 1S/C11H11FO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3H2,1H3 .Physical And Chemical Properties Analysis

“this compound” is a crystalline solid. It has a molecular weight of 192.19 g/mol. The melting point of this compound is 63-66°C.Scientific Research Applications

Insecticidal Activities

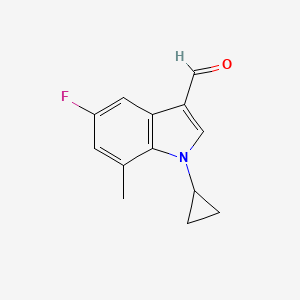

Methyl 4-cyclopropyl-2-fluorobenzoate and related compounds have been studied for their insecticidal properties. For instance, Shi et al. (2000) synthesized 2-fluorophenyl-5-substitued cyclopropyl-1,3,4-oxadiazoles, evaluating their insecticidal activities against armyworms (Shi et al., 2000).

Electrochemical Studies

Srinivasu et al. (1999) conducted electrochemical studies on compounds including 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid, highlighting their relevance in pharmaceutical contexts (Srinivasu et al., 1999).

Analysis of C–F Bond Cleavages

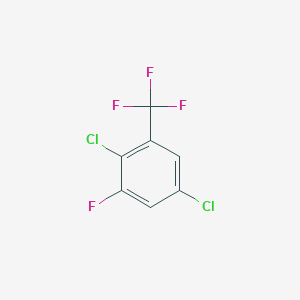

Muthukrishnan and Sangaranarayanan (2010) analyzed the electrochemical reduction of methylfluorobenzoates, including this compound, to understand the C–F bond cleavages, an important aspect in organic synthesis (Muthukrishnan & Sangaranarayanan, 2010).

Antimicrobial and Antituberculosis Activities

Studies have explored the antimicrobial and antituberculosis activities of derivatives of 4-fluorobenzoic acid. Rollas et al. (2002) found some derivatives showing comparable activities to established antimicrobials (Rollas et al., 2002). Koçyiğit-Kaymakçıoğlu et al. (2009) synthesized derivatives with significant inhibitory activity against Mycobacterium tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).

Biomedical Imaging Studies

Bormans et al. (1996) prepared radiolabeled forms of 1-methyl-4-piperidyl-4'-fluorobenzoate for potential use in brain acetylcholinesterase studies, although they found it unsuitable for in vivo tracing of the enzyme (Bormans et al., 1996).

Transformation in Anaerobic Environments

Genthner et al. (1989) used fluorinated analogues, including compounds similar to this compound, to study the anaerobic transformation of phenol to benzoate, providing insights into biodegradation processes (Genthner et al., 1989).

Safety and Hazards

“Methyl 4-cyclopropyl-2-fluorobenzoate” is a combustible liquid. It is harmful if swallowed and causes skin irritation. It also causes serious eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. Use of personal protective equipment and ensuring adequate ventilation is advised when handling this compound .

properties

IUPAC Name |

methyl 4-cyclopropyl-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTJRZDYUFPZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2CC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B1407794.png)

![2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407795.png)